1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound characterized by its bromophenyl and chlorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol, followed by the formation of the corresponding ketone. The piperazine ring is then introduced through a series of reactions involving chlorophenyl derivatives.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents replace existing groups on the benzene rings or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one
1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one
1-(4-Bromophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
Uniqueness: Compared to similar compounds, 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one stands out due to its specific arrangement of bromophenyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O/c20-16-6-4-15(5-7-16)19(24)8-9-22-10-12-23(13-11-22)18-3-1-2-17(21)14-18/h1-7,14H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIWYOFBBBDUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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